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Introduction
Peptide T, a short synthetic peptide derived from the V2 region of the HIV-1 envelope

glycoprotein gp120, has been identified as a viral entry inhibitor. It specifically targets the C-C

chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic strains of

HIV-1 into host cells. By binding to CCR5, Peptide T allosterically blocks the interaction

between the viral gp120 and the host cell, thereby preventing viral fusion and subsequent

infection. The trifluoroacetate (TFA) salt of Peptide T is a common formulation for research use,

resulting from its purification by reverse-phase high-performance liquid chromatography

(HPLC). These application notes provide a recommended protocol for utilizing Peptide T TFA
in viral entry assays to assess its inhibitory activity against HIV-1.

Mechanism of Action
HIV-1 entry into target cells, such as CD4+ T lymphocytes and macrophages, is a multi-step

process. It begins with the binding of the viral surface glycoprotein gp120 to the primary cellular

receptor, CD4. This initial binding induces conformational changes in gp120, exposing a

binding site for a co-receptor, either CCR5 or CXCR4. The interaction with the co-receptor

triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading

to the fusion of the viral and cellular membranes and the release of the viral capsid into the

cytoplasm.
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Peptide T acts as a competitive antagonist at the CCR5 co-receptor. By occupying a binding

site on CCR5, it prevents the interaction of the gp120-CD4 complex with the co-receptor,

thereby halting the cascade of events required for viral entry. This mechanism makes Peptide T

a specific inhibitor of R5-tropic HIV-1 strains, which are predominant, especially in the early

stages of infection.

Data Presentation
The inhibitory activity of Peptide T is typically quantified by determining its half-maximal

inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50%

of the viral infection in a given assay. The table below summarizes representative quantitative

data for Peptide T's anti-HIV-1 activity.

Parameter Value Assay Conditions Reference

Peak Inhibitory

Concentration
10⁻¹² to 10⁻⁹ M

Inhibition of R5 and

dual-tropic HIV-1

strains in monocyte-

derived macrophages

(MDMs), microglia,

and primary CD4+ T

cells.

[1]

Viral Inhibition Range 60% to 99%

Dependent on the

assay, receptor target,

viral isolate, and

amount of added

virus.

[1]

IC50 (example for a

CCR5-tropic strain)

Sub-nanomolar to low

nanomolar range

Varies depending on

the specific HIV-1

strain and target cell

type.

[1]

Experimental Protocols
Preparation of Peptide T TFA Stock Solution
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Note on TFA: Trifluoroacetic acid is a residual counter-ion from peptide synthesis and

purification. At high concentrations, TFA can be cytotoxic and may interfere with cellular

assays. It is recommended to perform a TFA salt exchange to a more biocompatible salt like

acetate or hydrochloride if cytotoxicity is observed. Alternatively, ensure the final concentration

of TFA in the cell culture medium is negligible (typically <0.1%).

Materials:

Peptide T TFA (lyophilized powder)

Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

Briefly centrifuge the vial of lyophilized Peptide T TFA to ensure the powder is at the bottom.

Reconstitute the peptide in sterile, nuclease-free water or PBS to a high concentration stock

solution (e.g., 1 mM). To do this, add the calculated volume of solvent to the vial.

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous

shaking.

Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C for long-term storage.

HIV-1 Entry Assay using TZM-bl Reporter Cells
(Luciferase-based)
This protocol describes a single-round infectivity assay using TZM-bl cells, which are HeLa

cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase

reporter gene under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat

protein expression, the luciferase gene is activated, and the resulting luminescence can be

quantified as a measure of infection.
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Materials:

TZM-bl cells

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

R5-tropic HIV-1 pseudovirus (e.g., JR-FL, BaL) or replication-competent virus

Peptide T TFA stock solution

DEAE-Dextran solution

96-well white, solid-bottom tissue culture plates

Luciferase assay reagent

Luminometer

Procedure:

Day 1: Cell Seeding

Culture TZM-bl cells in complete growth medium.

On the day before the assay, trypsinize the cells and adjust the cell density to 1 x 10⁵

cells/mL in complete growth medium.

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, solid-

bottom plate.

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Peptide Treatment and Infection

Prepare serial dilutions of the Peptide T TFA stock solution in complete growth medium to

achieve the desired final concentrations (e.g., ranging from 10⁻¹³ M to 10⁻⁷ M).

Carefully remove the medium from the wells containing the TZM-bl cells.
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Add 50 µL of the diluted Peptide T solutions to the appropriate wells. Include wells with

medium only as a no-peptide control.

Incubate the plate for 1 hour at 37°C to allow the peptide to bind to the cells.

During the incubation, prepare the virus inoculum. Dilute the R5-tropic HIV-1 stock in

complete growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL is

recommended to enhance infectivity) to a predetermined titer that results in a high signal-to-

background ratio in the luciferase assay.

Add 50 µL of the virus inoculum to each well (except for the cell-only control wells). The final

volume in each well will be 100 µL.

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

Day 4: Luciferase Assay

After the 48-hour incubation, carefully remove the medium from the wells.

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for

the chosen luciferase assay reagent. This typically involves adding the luciferase substrate

to each well and measuring the luminescence using a luminometer.

Data Analysis:

Subtract the average background luminescence (from cell-only control wells) from all other

readings.

Calculate the percentage of inhibition for each Peptide T concentration using the following

formula: % Inhibition = 100 * [1 - (Luminescence with Peptide T / Luminescence without

Peptide T)]

Plot the percentage of inhibition against the logarithm of the Peptide T concentration and

fit the data to a dose-response curve to determine the IC50 value.

Visualizations
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Caption: Mechanism of HIV-1 entry and inhibition by Peptide T.
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Caption: Experimental workflow for the HIV-1 viral entry assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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